Non-Selective β1/β2 Adrenergic Receptor Blockade: Propranolol Exhibits a β1/β2 Selectivity Ratio of 0.68, Contrasting with β1-Selective Comparators
Propranolol demonstrates non-selective blockade of both β1- and β2-adrenergic receptors with a β1/β2 selectivity ratio of 0.68, indicating slightly greater potency at β2 receptors [1]. In direct head-to-head comparison, atenolol exhibits a β1/β2 selectivity ratio of 4.3, metoprolol 2.3, and landiolol 255, confirming their relative β1-selectivity [1]. An intraindividual crossover study in 16 healthy volunteers assessing β1/β2-splitting established propranolol as the reference baseline (selectivity = 1.0), against which bisoprolol (12.2 ± 1.1), metoprolol (9.0 ± 0.9), and acebutolol (6.2 ± 0.6) demonstrated significantly higher β1-selectivity (p < 0.01) [2].
| Evidence Dimension | β1/β2 adrenergic receptor selectivity ratio |
|---|---|
| Target Compound Data | 0.68 (β1/β2 ratio); also reported as baseline 1.0 in relative β1-selectivity assays |
| Comparator Or Baseline | Atenolol: 4.3; Metoprolol: 2.3; Landiolol: 255; Bisoprolol: 12.2 ± 1.1; Acebutolol: 6.2 ± 0.6 |
| Quantified Difference | Propranolol ratio < 1.0 confirms non-selectivity with slight β2 preference; atenolol and metoprolol are 6.3-fold and 3.4-fold more β1-selective, respectively |
| Conditions | Cloned human β1- and β2-adrenergic receptors; also intraindividual crossover study in 16 healthy male volunteers using exercise tachycardia (β1) and isoprenaline-induced diastolic blood pressure decrease (β2) |
Why This Matters
Non-selectivity dictates distinct pharmacological profiles relevant to applications where dual β1/β2 blockade is required, such as in migraine prophylaxis, essential tremor, or certain cardiovascular research models, and precludes substitution with β1-selective agents without altering receptor engagement patterns.
- [1] PMC Table I. β-blocker β1/β2 selectivity ratios. Data adapted from references 18 and 19. View Source
- [2] Krämer B, Balser J, Stubbig K, Krämer G, Kübler W. Comparison of Bisoprolol with Other β-Adrenoceptor Blocking Drugs. Journal of Cardiovascular Pharmacology. 1986;8(Suppl 11):S46-S57. View Source
